1,3-Benzodioxole-4,7-diol
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Overview
Description
1,3-Benzodioxole-4,7-diol: is an organic compound with the molecular formula C7H6O4 It is a derivative of benzodioxole, characterized by the presence of two hydroxyl groups at the 4th and 7th positions on the benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Benzodioxole-4,7-diol can be synthesized through the acetalization and ketalization of catechol with aldehydes or ketones using catalysts such as HY zeolite . The reaction conditions typically involve a molar ratio of catechol to aldehydes or ketones of 1:1.4, with a catalyst amount of 3.5 g/l mol catechol, and a reaction time of 5 hours. Under these conditions, the conversion and selectivity are over 50% and 97%, respectively .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. the general approach involves the use of efficient catalysts and optimized reaction conditions to achieve high yields and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1,3-Benzodioxole-4,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
1,3-Benzodioxole-4,7-diol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of pesticides and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3-benzodioxole-4,7-diol involves its interaction with specific molecular targets and pathways. For instance, derivatives of 1,3-benzodioxole have been shown to act as potent auxin receptor agonists, promoting root growth in plants by enhancing root-related signaling responses . The compound binds to the auxin receptor TIR1, leading to the activation of auxin response pathways and the down-regulation of root growth-inhibiting genes .
Comparison with Similar Compounds
1,3-Benzodioxole (1,2-methylenedioxybenzene): A benzene derivative with a methylenedioxy functional group.
Safrole: A naturally occurring compound with a similar methylenedioxybenzene structure.
Piperonal: Another methylenedioxybenzene derivative used in the synthesis of fragrances and pharmaceuticals.
Uniqueness: 1,3-Benzodioxole-4,7-diol is unique due to the presence of two hydroxyl groups on the benzodioxole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1,3-benzodioxole-4,7-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-2,8-9H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIQVMIYFIVIOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(C=CC(=C2O1)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90511155 |
Source
|
Record name | 2H-1,3-Benzodioxole-4,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90511155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86319-80-4 |
Source
|
Record name | 2H-1,3-Benzodioxole-4,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90511155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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